2-Bromo-3-(bromomethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

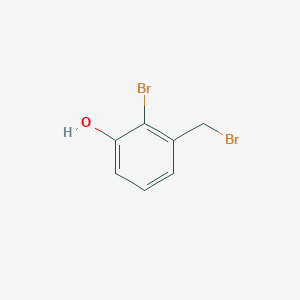

2-Bromo-3-(bromomethyl)phenol (C₇H₆Br₂O) is a brominated phenolic compound characterized by a hydroxyl group at the para position, a bromine atom at the ortho position, and a bromomethyl substituent at the meta position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in radical-mediated cyclization reactions and as a precursor for hybrid molecules like 14-azacamptothecin derivatives . Its dual bromine substituents enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)phenol typically involves the bromination of 3-(bromomethyl)phenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(bromomethyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Reactions: Products include various substituted phenols.

Oxidation Reactions: Products include quinones.

Reduction Reactions: Products include dehalogenated phenols.

Scientific Research Applications

2-Bromo-3-(bromomethyl)phenol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Environmental Chemistry: The compound is studied for its role in environmental processes and its potential impact on ecosystems.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-3-(trifluoromethyl)phenol (C₇H₄BrF₃O)

- Structural Differences : Replaces the bromomethyl group with a trifluoromethyl (-CF₃) group.

- Properties :

- Applications : Widely used in pharmaceuticals and agrochemicals as a building block. Its -CF₃ group enhances metabolic stability in drug candidates .

- Safety : Classified as harmful under UN GHS guidelines, requiring precautions for inhalation and skin contact .

2-Bromo-3-methylphenol (C₇H₇BrO)

- Structural Differences : Substitutes bromomethyl with a methyl (-CH₃) group.

- Properties :

- Reactivity : The methyl group is less reactive in alkylation but may stabilize the aromatic ring via electron-donating effects.

3-Amino-2-bromo-phenol (C₆H₆BrNO)

- Structural Differences: Features an amino (-NH₂) group at the meta position.

- Reactivity: The amino group enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry. Used in synthesizing RET kinase inhibitors .

- Applications : Key intermediate in medicinal chemistry for kinase-targeted therapies .

2-Bromo-5-(trifluoromethyl)phenol (C₇H₄BrF₃O)

- Structural Differences: Positions the -CF₃ group at the para position relative to bromine (vs. meta in 2-Bromo-3-(trifluoromethyl)phenol).

- Properties : Similar molecular weight (241.007 g/mol) but distinct electronic effects due to substituent positioning .

- Applications : Used in materials science and as a ligand in catalytic systems .

2-Bromo-3,6-difluorophenol (C₆H₃BrF₂O)

- Structural Differences : Adds fluorine atoms at positions 3 and 6.

- Properties : Increased electronegativity alters solubility and reactivity.

- Applications: Potential use in halogenated polymer synthesis or as a fluorinated building block .

2-Bromobenzyl Bromide (C₇H₆Br₂)

- Structural Differences : Lacks the hydroxyl group but retains bromine and bromomethyl substituents.

- Reactivity : Highly reactive in SN2 reactions; used in gold-catalyzed oxidative coupling .

- Applications : Precursor in synthesizing biaryl compounds and heterocycles .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-3-(bromomethyl)phenol | C₇H₆Br₂O | 265.93 | Not Provided | -Br, -CH₂Br, -OH |

| 2-Bromo-3-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01 | 1214323-39-3 | -Br, -CF₃, -OH |

| 2-Bromo-3-methylphenol | C₇H₇BrO | 187.03 | 22061-78-5 | -Br, -CH₃, -OH |

| 3-Amino-2-bromo-phenol | C₆H₆BrNO | 188.02 | 116435-77-9 | -Br, -NH₂, -OH |

| 2-Bromo-5-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01 | 402-05-1 | -Br, -CF₃, -OH |

Biological Activity

2-Bromo-3-(bromomethyl)phenol is an organic compound characterized by a brominated phenolic structure, which suggests potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Br2O, indicating the presence of two bromine atoms attached to a phenolic ring. The compound's structure can influence its reactivity and interaction with biological systems.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that:

- Binding to Enzymes : The compound may mimic substrates or inhibitors of enzymes involved in critical metabolic processes. This could lead to altered enzyme activity, affecting cellular functions.

- Influence on Cell Signaling : By interacting with receptors or signaling molecules, it may modulate pathways related to inflammation, apoptosis, or cell proliferation.

Case Study 1: Anticancer Potential

A study explored the synthesis of derivatives based on 2-Bromo-3-(bromomethyl)-1,1′-biphenyl and their effects on PD-1/PD-L1 interactions in cancer cells. These derivatives showed promising binding affinities (−10.5 to −11.5 kcal/mol) and enhanced Jurkat T cell activation, suggesting potential applications in immunotherapy .

Case Study 2: Antimicrobial Screening

Research has indicated that brominated phenols exhibit significant antimicrobial activity. In vitro tests demonstrated that compounds structurally related to this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving bromination reactions and subsequent functional group modifications. Its applications span across:

- Medicinal Chemistry : As a precursor for synthesizing bioactive molecules.

- Industrial Chemistry : Utilized in the production of specialty chemicals due to its unique properties.

Properties

Molecular Formula |

C7H6Br2O |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2-bromo-3-(bromomethyl)phenol |

InChI |

InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 |

InChI Key |

MZZHARXTNMBEHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.